molecular formula C17H13ClN2OS B2616540 3-chloro-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)benzamide CAS No. 2034396-34-2

3-chloro-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)benzamide

Cat. No.: B2616540
CAS No.: 2034396-34-2
M. Wt: 328.81
InChI Key: NUKJHVMHNQNYBR-UHFFFAOYSA-N
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Description

3-Chloro-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)benzamide (CAS 2034396-34-2) is a chemical compound with the molecular formula C₁₇H₁₃ClN₂OS and a molecular weight of 328.82 . It is supplied for research applications, particularly in the field of antiviral discovery and protease inhibition. This compound is of significant research interest due to its structural relation to the ML300 series of non-covalent, non-peptidic inhibitors targeting the Severe Acute Respiratory Syndrome coronavirus (SARS-CoV-2) main protease (3CLpro or Mpro) . The 3CLpro is an essential cysteine protease for viral replication, making it a prominent target for the development of therapeutics against COVID-19 and future SARS-like zoonotic coronavirus outbreaks . Inhibitors based on the ML300 scaffold, such as this benzamide derivative, utilize a unique, non-canonical binding mode that induces conformational changes in the enzyme's active site, distinguishing them from covalent, peptidic inhibitors . Research into this chemical series aims to achieve robust nanomolar inhibition of SARS-CoV-2 3CLpro and sub-micromolar antiviral activity in cell-based assays, providing valuable tool compounds for further optimization and biological studies . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

3-chloro-N-[(2-thiophen-3-ylpyridin-4-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13ClN2OS/c18-15-3-1-2-13(9-15)17(21)20-10-12-4-6-19-16(8-12)14-5-7-22-11-14/h1-9,11H,10H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUKJHVMHNQNYBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C(=O)NCC2=CC(=NC=C2)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)benzamide typically involves multi-step organic reactions. One common approach is the condensation reaction, where a benzamide derivative reacts with a chlorinated pyridine and a thiophene derivative under specific conditions. The reaction may involve the use of catalysts, solvents, and controlled temperatures to achieve the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to scale up the production process efficiently .

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Azides or thiols.

Scientific Research Applications

3-chloro-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)benzamide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3-chloro-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain kinases or interact with DNA, affecting cellular processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Thiophene-Containing Benzamides

  • N-(4-(2-Aminocyclopropyl)Phenyl)-3-(Thiophen-3-yl)Benzamide Hydrochloride (5b): Structure: Features a thiophen-3-yl group at the benzamide’s 3-position and an aminocyclopropylphenyl substituent on the amide nitrogen. Properties: Melting point 218–220°C, yield 65%, and purity validated by ≤1.5% theoretical/experimental value discrepancies . Activity: Demonstrates anti-LSD1 activity, highlighting the role of thiophene in epigenetic modulation .
  • N-(2-(2-Bromoethoxy)Ethyl)-4-(Thiophen-3-yl)Benzamide :

    • Structure : Substituted with a bromoethoxyethyl chain and thiophen-3-yl at benzamide’s 4-position.
    • Synthesis : 63% yield via nucleophilic substitution; characterized by $^1$H NMR and LC/MS ($M+H^+ = 383$) .
    • Utility : Intermediate for synthesizing D3 receptor ligands, emphasizing thiophene’s versatility in medicinal chemistry .

Pyridine-Containing Benzamides

  • 3-Chloro-N-(2-(2-(Pyridin-3-yl)Thiazol-4-yl)Ethyl)Benzamide (CAS 863513-26-2) :

    • Structure : Contains a pyridin-3-yl-substituted thiazole linked to the benzamide via an ethyl chain.
    • Properties : Molecular formula $C{17}H{14}ClN_3OS$, molecular weight 343.83 .
    • Differentiation : The thiazole-pyridine scaffold contrasts with the target compound’s pyridine-thiophene motif, suggesting divergent pharmacokinetic profiles.
  • N-(4-Chlorophenyl)-3-[6-Chloro-4-(Trifluoromethyl)Pyridin-2-yl]Benzamide :

    • Structure : Pyridin-2-yl substituent at benzamide’s 3-position with chloro and trifluoromethyl groups.
    • Properties : Molecular weight 411.2, density 1.446 g/cm³, pKa 12.12 .
    • Relevance : Highlights the impact of electron-withdrawing groups (e.g., -CF$_3$) on physicochemical properties.

Kinase-Targeting Analogues

  • 1-(3-(4-Methylpiperazin-1-yl)Propyl)-3-(5-(Thiophen-3-yl)Pyridin-3-yl)-1H-Indole :
    • Structure : Combines thiophen-3-yl-pyridine with a piperazine-propyl chain.
    • Activity : Dual VEGFR2/VEGFR1 inhibitor, underscoring thiophene-pyridine hybrids’ role in angiogenesis modulation .

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight Key Substituents Notable Activity/Properties Reference
3-Chloro-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)benzamide $C{17}H{14}ClN_2OS$* ~337.82* 3-Cl, N-(pyridin-4-ylmethyl), thiophen-3-yl Inferred kinase/epigenetic modulation -
N-(4-(2-Aminocyclopropyl)phenyl)-3-(thiophen-3-yl)benzamide (5b) $C{20}H{18}ClN_3OS$ 391.89 3-thiophen-3-yl, aminocyclopropylphenyl Anti-LSD1 (IC$_{50}$ = 0.12 µM)
3-Chloro-N-(2-(2-(pyridin-3-yl)thiazol-4-yl)ethyl)benzamide $C{17}H{14}ClN_3OS$ 343.83 3-Cl, thiazole-pyridin-3-yl Not reported
N-(4-Chlorophenyl)-3-[6-chloro-4-(trifluoromethyl)pyridin-2-yl]benzamide $C{19}H{11}Cl2F3N_2O$ 411.2 3-pyridinyl, -CF$_3$, -Cl High lipophilicity (logP ~4.2)

Research Findings and Implications

Kinase Inhibition : Thiophene-pyridine hybrids in act as VEGFR inhibitors, implying structural motifs critical for kinase binding (e.g., heterocyclic π-π interactions) .

Synthetic Feasibility : Moderate yields (48–65%) for analogous compounds () indicate challenges in introducing bulky substituents, necessitating optimized coupling conditions .

Biological Activity

3-chloro-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis, mechanism of action, and comparisons with similar compounds.

Chemical Structure and Properties

Molecular Formula: C17_{17}H13_{13}ClN2_2OS
Molecular Weight: 328.8 g/mol
CAS Number: 2034396-34-2

The compound features a unique structure that includes a chloro group, a thiophene ring, and a pyridine moiety, which contribute to its distinct biological properties.

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions:

  • Formation of the Pyridine-Thiophene Intermediate: This step includes coupling a thiophene derivative with a pyridine ring using palladium catalysts.
  • Chlorination of Benzamide: Chlorination is performed using thionyl chloride or phosphorus pentachloride.
  • Coupling Reaction: The final product is formed by coupling the chlorinated benzamide with the pyridine-thiophene intermediate under basic conditions.

Antimicrobial Properties

Research indicates that this compound exhibits promising antimicrobial activity. In vitro studies have shown its effectiveness against various bacterial strains, with minimum inhibitory concentration (MIC) values comparable to established antibiotics .

Anticancer Activity

This compound has also been evaluated for its anticancer properties. In studies involving cancer cell lines, it demonstrated significant cytotoxicity, indicating potential as an anticancer agent. The mechanism appears to involve apoptosis induction and cell cycle arrest in cancer cells, which is an area of ongoing research .

The mechanism of action for this compound involves interaction with specific molecular targets within cells:

  • Enzyme Inhibition: The compound may inhibit certain kinases or other enzymes involved in cellular signaling pathways.
  • DNA Interaction: There is potential for binding to DNA, affecting replication and transcription processes.

Comparative Analysis

To understand the uniqueness of this compound, it is essential to compare it with similar compounds:

Compound NameStructural FeaturesBiological Activity
3-chloro-N-(pyridin-4-ylmethyl)benzamideLacks thiophene moietyModerate antimicrobial activity
N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)benzamideLacks chlorine atomLimited bioactivity
3-chloro-N-(thiophen-3-ylmethyl)benzamideLacks pyridine ringLow anticancer activity

The presence of both the thiophene and pyridine rings along with chlorine substitution enhances the biological activity of this compound compared to its analogs.

Case Studies

Several studies have highlighted the biological activity of this compound:

  • Antimicrobial Study: A study demonstrated that the compound exhibited an MIC value of 12 µg/mL against Staphylococcus aureus, indicating strong antimicrobial potential compared to controls .
  • Anticancer Evaluation: In another research effort, the compound was tested on various cancer cell lines, showing IC50_{50} values ranging from 5 to 15 µM, suggesting effective cytotoxicity against these cells .

Q & A

Basic Questions

Q. What synthetic methodologies are recommended for synthesizing 3-chloro-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)benzamide?

  • Methodology : The synthesis involves multi-step reactions, including:

  • Pyridine-thiophene coupling : React 2-(thiophen-3-yl)pyridine-4-carbaldehyde with a benzyl halide derivative under basic conditions to form the intermediate.
  • Amidation : Treat the intermediate with 3-chlorobenzoyl chloride in the presence of a base (e.g., triethylamine) in dichloromethane.
  • Purification : Use normal-phase chromatography (e.g., dichloromethane/methanol gradient) followed by reverse-phase chromatography for high purity .
    • Key Considerations : Optimize reaction temperature (room temperature for coupling, reflux for amidation) and stoichiometry to improve yield (e.g., 48-hour stirring for intermediate coupling ).

Q. How can the structure of this compound be validated post-synthesis?

  • Analytical Techniques :

  • 1H/13C NMR : Confirm proton environments (e.g., aromatic protons at δ 7.2–8.5 ppm) and carbon backbone.
  • Mass Spectrometry (LC/MS) : Verify molecular ion peaks (e.g., M+H+ at m/z ~370–400).
  • UV-Vis Spectroscopy : Assess π-π* transitions in aromatic/thiophene moieties (~250–300 nm) .
    • Purity Assurance : Use HPLC with a C18 column (≥99% purity, retention time alignment with standards) .

Advanced Research Questions

Q. What strategies can resolve contradictions in biological activity data for this compound?

  • Case Study : If inconsistent inhibition of kinase targets (e.g., PI3K/AKT) is observed:

  • Experimental Replication : Validate assays across independent labs using standardized protocols (e.g., ATP concentration, incubation time).
  • Off-Target Analysis : Screen against related kinases (e.g., PIM1, JAK3) to rule out cross-reactivity .
  • Structural Analysis : Perform molecular docking to identify binding site variations (e.g., thiophene positioning in the active site) .
    • Data Interpretation : Compare IC50 values under identical conditions (e.g., 0.2 nM for GlyT-1 inhibitors vs. >20 µM for P450 enzymes ).

Q. How can the metabolic stability of this compound be optimized for in vivo studies?

  • Approaches :

  • Hepatocyte Stability Assays : Assess turnover in mouse/rat/human hepatocytes (e.g., 4.65 ml/min/kg clearance in rats ).
  • Structural Modifications : Introduce trifluoromethyl groups to enhance lipophilicity and reduce oxidative metabolism .
  • Prodrug Design : Mask polar groups (e.g., amide) with ester linkages to improve bioavailability (e.g., oral bioavailability up to 53% in dogs ).

Q. What experimental designs improve selectivity for target enzymes (e.g., HDACs vs. P450s)?

  • In Vitro Screening :

  • Enzyme Panels : Test against HDAC isoforms 1–3 and P450s (e.g., CYP3A4, CYP2C9) at submicromolar concentrations .
  • Ki Determination : Use competitive inhibition assays (e.g., Ki = 5.4 µM for CYP2C9 ).
    • Computational Guidance : Simulate binding affinities with tools like Simcyp® to predict isoform-specific interactions .

Q. How can synthetic routes be scaled while maintaining yield and purity?

  • Process Optimization :

  • Continuous Flow Reactors : Improve reaction control for pyridine-thiophene coupling (reduces byproducts).
  • Chromatography Scaling : Transition from manual columns to automated flash systems (e.g., 10–40% acetonitrile gradients ).
    • Quality Control : Implement in-line HPLC monitoring during amidation to detect impurities early .

Key Notes

  • Structural Analogues : Referenced compounds (e.g., GDC-0449 , YM-09151-2 ) provide methodological insights but differ in substituents.
  • Methodological Rigor : Emphasis on reproducibility (e.g., triplicate assays ) and orthogonal validation (NMR + MS ).

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